molecular formula C19H23ClN2O4S B324490 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide

Cat. No.: B324490
M. Wt: 410.9 g/mol
InChI Key: AXNMKYFNMKJXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a diethylamino sulfonyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with a suitable halogenating agent to form 4-chloro-2-methylphenoxy halide.

    Acetamide Formation: The phenoxy halide is then reacted with acetamide under basic conditions to form the phenoxyacetamide intermediate.

    Sulfonylation: The final step involves the introduction of the diethylamino sulfonyl group. This is achieved by reacting the phenoxyacetamide intermediate with diethylamine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the diethylamino sulfonyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide is unique due to the presence of the diethylamino sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H23ClN2O4S/c1-4-22(5-2)27(24,25)17-9-7-16(8-10-17)21-19(23)13-26-18-11-6-15(20)12-14(18)3/h6-12H,4-5,13H2,1-3H3,(H,21,23)

InChI Key

AXNMKYFNMKJXTI-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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